N-(2-N',N'-Dimethylaminoethyl)maleamic Acid
Description
N-(2-N',N'-Dimethylaminoethyl)maleamic Acid (CAS 116503-79-8) is a maleamic acid derivative characterized by a dimethylaminoethyl (-CH2CH2N(CH3)2) substituent attached to the maleamic acid backbone. Maleamic acids are typically synthesized via the reaction of maleic anhydride with amines, forming an amide linkage. This compound’s structure combines a rigid maleamic acid core with a flexible, polar tertiary amine side chain, distinguishing it from aryl-substituted analogs.
Properties
IUPAC Name |
(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHJXXYMYMZVMT-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with an appropriate precursor under controlled conditions to introduce the dimethylamino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
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Biochemical Research
- Proteomics : DMAEMA is utilized in proteomics research as a reagent for protein labeling and modification, enhancing the detection and analysis of biomolecules . Its ability to form stable conjugates with proteins allows for improved sensitivity in assays.
- Drug Delivery Systems : The compound has been investigated as a component in drug delivery systems due to its biocompatibility and ability to facilitate the release of therapeutic agents. Studies have shown that DMAEMA-based polymers can encapsulate drugs effectively, providing controlled release profiles .
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Material Science
- Polymer Synthesis : DMAEMA serves as a monomer for synthesizing various polymers, including poly(N,N-dimethylaminoethyl methacrylate), which exhibits unique properties such as pH responsiveness and antibacterial activity . These polymers are valuable in creating functional materials for biomedical applications.
- Coatings and Adhesives : The compound is explored for use in coatings that require enhanced adhesion properties. Its incorporation into polymer matrices can improve the mechanical strength and durability of coatings used in industrial applications .
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Pharmaceutical Applications
- Antithrombogenic Prosthetics : DMAEMA has been studied for its potential use in developing antithrombogenic surfaces for medical devices. Its ability to reduce platelet adhesion makes it suitable for applications in vascular grafts and stents .
- Cosmetic Formulations : The compound is also used in cosmetic products aimed at improving skin properties due to its moisturizing effects. Its incorporation into formulations can enhance skin hydration and elasticity .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or an industrial process.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Aryl-Substituted Maleamic Acids :
- N-(2-Chloro-4-nitrophenyl)maleamic acid (): Features a nitro and chloro-substituted aromatic ring. The electron-withdrawing groups enhance hydrogen bonding and influence molecular conformation. The N–H bond is syn to the ortho-Cl atom, and intramolecular O–H⋯O/N–H⋯Cl hydrogen bonds stabilize the structure .
- N-(3-Chlorophenyl)maleamic acid (): The meta-Cl substituent induces anti-parallel alignment of the N–H bond relative to the Cl atom. Intramolecular C–H⋯O and O–H⋯O bonds are critical for crystal packing .
- N-(2-Methylphenyl)maleamic acid (): The ortho-methyl group sterically influences the phenyl ring’s dihedral angle (12.7° relative to the maleamic acid plane). Weak π-π interactions contribute to sheet-like crystal structures .
N-(2-N',N'-Dimethylaminoethyl)maleamic Acid:
- The dimethylaminoethyl group introduces flexibility and basicity absent in aryl derivatives. The tertiary amine can participate in protonation or serve as a site for further functionalization. Its aliphatic chain likely reduces π-π stacking but enhances solubility in polar solvents.
Structural and Conformational Features
Table 1: Key Structural Parameters
- Bond Lengths : The C2–C3 bond in maleamic acids consistently shows double-bond character (~1.33 Å), critical for rigidity.
- Conformations: Aryl derivatives exhibit conformationally restricted structures due to substituent effects (e.g., ortho-Cl/methyl groups). The dimethylaminoethyl analog likely adopts a less rigid conformation, favoring intermolecular interactions via its amine group.
Hydrogen Bonding and Crystal Packing
- Aryl Derivatives : Intramolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯Cl) dominate, forming chains or sheets. For example, N-(2-Chloro-4-nitrophenyl)maleamic acid forms infinite chains via N–H⋯O and O–H⋯O bonds .
- Dimethylaminoethyl Derivative: The tertiary amine may participate in intermolecular H-bonding or ionic interactions (e.g., protonated amine with carboxylate groups). This could enhance solubility in aqueous media compared to hydrophobic aryl analogs.
Biological Activity
N-(2-N',N'-Dimethylaminoethyl)maleamic acid, a derivative of maleic anhydride, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with biological systems, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of maleic anhydride with 3-(dimethylamino)-1-propylamine (DMAPA). The reaction is exothermic and can be conducted in chloroform at elevated temperatures to ensure complete conversion. The product is usually obtained as a white powder, and its structure can be confirmed using techniques such as -NMR and IR spectroscopy, which demonstrate characteristic peaks corresponding to the maleamic acid moiety .
Table 1: Characterization Data of this compound
| Characteristic | Value |
|---|---|
| Molecular Weight | 201.26 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO, DMF |
| -NMR Peaks | 6.33 ppm (double bond protons), 5.96 ppm (doublets) |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to its cationic nature, which facilitates electrostatic interactions with negatively charged bacterial membranes, leading to membrane disruption and cell death .
Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 16 µg/mL
This indicates a stronger activity against Gram-negative bacteria compared to Gram-positive strains, highlighting its potential for developing new antimicrobial agents .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The proposed mechanism involves induction of apoptosis through mitochondrial pathways .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A comparative analysis demonstrated that formulations containing this compound significantly reduced biofilm formation in Pseudomonas aeruginosa by over 90%, indicating its potential use in treating chronic infections associated with biofilms .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on fibroblasts showed low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
- Molecular Modeling : Computational studies indicated that the binding affinity of this compound to bacterial proteins is higher than that of conventional antibiotics, which could explain its enhanced efficacy against resistant strains .
Q & A
Basic: What are the optimal synthetic routes for N-(2-N',N'-Dimethylaminoethyl)maleamic Acid?
Methodological Answer:
The synthesis typically involves a two-step process:
Aminolysis of Maleic Anhydride : React maleic anhydride with 2-N',N'-dimethylaminoethylamine in a polar aprotic solvent (e.g., dimethylformamide) at 10–100°C for 1–20 hours. This forms the maleamic acid derivative via nucleophilic attack of the amine on the anhydride .
Cyclization (if required) : Dehydrate the maleamic acid to form the maleimide derivative using an azeotropic agent (e.g., toluene) under reflux (80–200°C) to remove water. A tertiary amine catalyst (e.g., tri-n-butylamine) accelerates the reaction .
Key Considerations : Avoid temperatures >150°C to prevent side reactions (e.g., hydrolysis of unreacted anhydride) .
Basic: How can the purity and structure of this compound be validated?
Methodological Answer:
- FT-IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and carboxyl O–H (~2500–3300 cm⁻¹) stretches .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding patterns and confirm stereochemistry. For example, intramolecular O–H⋯O bonds and anti/syn conformations of C=O groups are diagnostic .
- Elemental Analysis : Match experimental C, H, N values with theoretical calculations (e.g., ±0.3% deviation) .
- HPLC or GC : Quantify purity (>99%) using reverse-phase chromatography or gas–liquid chromatography under standardized conditions .
Advanced: What computational methods are suitable for studying the cyclodehydration mechanism of maleamic acid derivatives?
Methodological Answer:
- PM3/AMSOL Semiempirical Calculations : Simulate the reaction pathway for cyclodehydration. Evidence supports an acyclic amide anion mechanism over cyclic intermediates. Key steps include:
- Kinetic Modeling : Compare activation energies for maleimide vs. isomaleimide formation. Aryl substituents favor maleimide due to resonance stabilization .
Advanced: How does electropolymerization of maleamic acid derivatives affect material properties?
Methodological Answer:
- Electrochemical Setup : Use a three-electrode system (working electrode: low-carbon steel; reference: Ag/AgCl; counter: Pt) in 0.1% monomer solution with H₂SO₄ as electrolyte. Apply a DC potential (e.g., 1.5–3.0 V) for polymerization .
- Characterization :
- Nanocomposite Enhancement : Add graphene oxide (0.5–1.0 wt%) to improve anticorrosion and antibacterial properties (e.g., 95% inhibition against S. aureus) .
Advanced: What crystallographic insights can be gained for N-substituted maleamic acids?
Methodological Answer:
- Hydrogen Bonding : Intramolecular O–H⋯O bonds (2.5–2.7 Å) stabilize planar maleamic acid moieties. Intermolecular N–H⋯O bonds form zigzag chains along crystallographic axes .
- Dihedral Angles : Substituents influence planarity. For example, 2-methylphenyl derivatives exhibit a 12.7° dihedral angle between the phenyl ring and maleamic acid plane, whereas 4-methoxyphenyl analogs are nearly planar (3.43°) .
- Software : Refine structures using SHELXL and visualize with ORTEP-3 .
Advanced: How do substituents influence the crystal packing of maleamic acid derivatives?
Methodological Answer:
- Steric Effects : Ortho-substituents (e.g., 2-methyl) increase dihedral angles (>10°) and reduce π-π interactions. Para-substituents (e.g., 4-methoxy) enhance planarity and π-stacking .
- Hydrogen-Bond Networks : Electron-withdrawing groups (e.g., –F) strengthen intermolecular N–H⋯O bonds (2.1–2.3 Å vs. 2.5 Å for –OCH₃) .
- Thermodynamic Stability : Methyl groups increase lattice energy (ΔH ~ 15 kJ/mol) compared to methoxy derivatives, as shown in DSC studies .
Advanced: What role does maleamic acid play in microbial degradation pathways?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
